molecular formula C7H4BrFN2S B12824772 6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B12824772
M. Wt: 247.09 g/mol
InChI Key: IXXMHLFUQFIRSS-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzoimidazole ring, along with a thione group at the 2-position. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with carbon disulfide in the presence of a base, followed by bromination using bromine or a brominating agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzoimidazoles, sulfoxides, sulfones, and thiols.

Scientific Research Applications

6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition. Additionally, the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the specific combination of bromine, fluorine, and thione groups, which confer distinct chemical and biological properties. The presence of these functional groups allows for diverse chemical transformations and enhances the compound’s potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-bromo-4-fluoro-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMHLFUQFIRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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